molecular formula C9H11BrN2O2 B1383875 2-(3-Bromo-4-methylphenoxy)acetohydrazide CAS No. 1861426-13-2

2-(3-Bromo-4-methylphenoxy)acetohydrazide

Cat. No.: B1383875
CAS No.: 1861426-13-2
M. Wt: 259.1 g/mol
InChI Key: OVDFCGTVNGINRP-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol This compound is primarily used in research settings, particularly in the fields of chemistry and biology

Preparation Methods

The synthesis of 2-(3-Bromo-4-methylphenoxy)acetohydrazide typically involves the reaction of 3-bromo-4-methylphenol with chloroacetic acid to form 2-(3-bromo-4-methylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

2-(3-Bromo-4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-4-methylphenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar compounds to 2-(3-Bromo-4-methylphenoxy)acetohydrazide include:

The uniqueness of this compound lies in its specific bromine substitution pattern, which can influence its reactivity and biological activity compared to its isomers.

Properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-2-3-7(4-8(6)10)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDFCGTVNGINRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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